molecular formula C10H12N2O2 B1216836 Proximpham CAS No. 2828-42-4

Proximpham

Cat. No. B1216836
CAS RN: 2828-42-4
M. Wt: 192.21 g/mol
InChI Key: LATYTXGNKNKTDS-UHFFFAOYSA-N
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Description

"Proximpham" is a synthetic chemical compound. The details of its synthesis, structure, and properties are derived from scientific research.

Synthesis Analysis

Synthesis of complex molecules like Proximpham often involves combining traditional synthetic approaches with nature's strategies and biosynthetic machinery. This approach can yield molecules with unique properties (Xu Wu & P. Schultz, 2009).

Molecular Structure Analysis

The molecular structure of Proximpham is crucial to its function. Techniques like X-ray crystallography and spectroscopic methods are employed to study the interaction of molecular structures, such as the interaction of a C-F bond with the π-system of a C═C bond or with a proximate C-H bond (M. Scerba et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of Proximpham can be explored using reticular synthesis, a conceptual approach using secondary building units to direct the assembly of ordered frameworks. This method is instrumental in designing materials with predetermined structures, compositions, and properties (O. Yaghi et al., 2003).

Physical Properties Analysis

The physical properties of Proximpham, like polarity, energy levels, and molecular electrostatic potential, can be evaluated using computational chemistry methods, as demonstrated in the study of a similar molecule, Proxison (M. Rouhani, 2021).

Chemical Properties Analysis

For a detailed understanding of Proximpham's chemical properties, approaches like molecular-structure-based models using neural networks can provide insights into chemical inventories and environmental impacts based on its molecular structure (Gregor Wernet et al., 2008).

Scientific Research Applications

Ecotoxicoproteomics

Proteomics technologies are increasingly applied in ecotoxicology, forming the sub-discipline of "ecotoxicoproteomics." This approach helps identify early molecular events in toxicant responses, contributing to understanding the mode of action of stressors and identifying specific biomarkers. This method is particularly useful in environmental risk assessments and developing early-warning indicators for environmental hazards (Lemos et al., 2010).

Identity Processes in Science-Training Programs

Identity theory suggests that participation in proximate social structures, like college-based science-training programs, can influence students' commitment to a scientific identity. This concept highlights the role of social structures in shaping personal and professional identities, especially in scientific careers (Merolla et al., 2012).

Proximate-Determinants Framework in HIV/AIDS Research

The proximate-determinants framework, originally used in fertility and child survival studies, has been adapted for HIV/AIDS research. It focuses on variables that directly affect biological mechanisms and health outcomes, aiding in the design, analysis, and interpretation of studies combining biological and behavioral data (Boerma & Weir, 2005).

Psychoproteomics in Psychiatric Disorders

Psychoproteomics, an emerging field in neuroscience and psychiatry, explores the protein changes in various psychiatric disorders. This approach can help identify biomarkers and understand the cellular and molecular mechanisms underlying conditions like depression, schizophrenia, and drug abuse (Kobeissy et al., 2008).

Proximal Remote Sensing in Pest Management

Proximal remote sensing technologies are valuable for studying insect physiology and pest management. This approach provides quantitative information for species identification, assessing insect responses to insecticides, and evaluating biological control agents' performance (Nansen, 2016).

Safety And Hazards

Proximpham is considered hazardous to the aquatic environment, with both acute and long-term effects . It’s recommended to avoid release to the environment and to wash hands after handling .

properties

IUPAC Name

(propan-2-ylideneamino) N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-8(2)12-14-10(13)11-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATYTXGNKNKTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182529
Record name Proximphan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetone O-carbaniloyloxime

CAS RN

2828-42-4
Record name 2-Propanone O-[(phenylamino)carbonyl]oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2828-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proximphan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002828424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proxypham
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61379
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Proxypham
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Proximphan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetone O-(N-phenylcarbamoyl)oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETONE O-CARBANILOYLOXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43W8J9PAIK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
D Spengler, B Hamroll - Journal of Chromatography A, 1970 - Elsevier
… zwar deutlich thermostabiler sind als das Proximpham, so dass nur unvollst&ndige thermische … Das Carbamoyloxim Proximpham 1Hsst sich quantitativ thermisch spalten und durch …
Number of citations: 49 www.sciencedirect.com
W Merbach, G Schilling - Biochemie und Physiologie der Pflanzen, 1977 - Elsevier
… s-Triazines, phenylureas, pyrazon, proximpham and phenmedipham blocked the formation … DCMU, pyrazon, benzthiazuron, phenmedipham, proximpham and atrazine strongly …
Number of citations: 1 www.sciencedirect.com
HR Schuette, C Beyer, A Jumar, K Sieber… - Z. Chem.;(German …, 1975 - osti.gov
Subject: 38 RADIATION CHEMISTRY, RADIOCHEMISTRY, AND NUCLEAR CHEMISTRY; CARBON 14 COMPOUNDS; CHEMICAL PREPARATION; OXIMES; LABELLING; ANILINE; …
Number of citations: 0 www.osti.gov
HJ Lewerenz, G Lewerenz, R Plass - Food and Cosmetics …, 1970 - europepmc.org
[Acute (mouse and rat) and subacute (rat) toxicity of the herbicide, proximpham]. - Abstract - Europe PMC … [Acute (mouse and rat) and subacute (rat) toxicity of the herbicide …
Number of citations: 2 europepmc.org
F Pank, M Jaruzelski, S Neubauer, BS Vekschin - Planta Med., 1979 - actahort.org
… The yield was reduced by one third after the application of Amitrol and of the mixture of Paraquat + IPC + CIPC + Proximpham. The loss of DI was very strong after the application of …
Number of citations: 3 www.actahort.org
I Zelmer, G Günther - Biochemie und Physiologie der Pflanzen, 1988 - Elsevier
The influence of 13 herbicides on growth of suspension cultures and activities of glutamate dehydrogenase NADH dependent (NADH-GDH), glutamine synthetase (GS) and glutamate …
Number of citations: 3 www.sciencedirect.com
S Wachholz, H Geissler, G Perner, J Bleck - Fresenius' Zeitschrift für …, 1988 - Springer
The herbicides chlorpropham, proximphan, and phenmedipham were separated by normal-phase HPLC and the components were identified by on-line coupling of an infrared detector …
Number of citations: 10 link.springer.com
D Spengler, B Hamroll - Journal of Chromatography, 1970 - cabdirect.org
… Methods were developed for direct gas-chromatographic analysis of proximpham (O-(N-phenylcarbamoyl) acetoxime), propham, chlorpropham, fenuron, monuron, diuron, monolinuron, …
Number of citations: 3 www.cabdirect.org
H Teresiak, F Hertwig - Nachrichtenblatt Pflanzenschutz, 1990 - cabdirect.org
… Dalapon at 2.5-10.0 g product 100 ml of water, Bi 3411 (chloral hydrate+ an acetate) at 3-22 ml/100 ml of water, phenmedipham at 1-12 ml, lenacil+ propham+ proximpham at 0.83-10 g …
Number of citations: 2 www.cabdirect.org
D Spengler, R Arussew, G Otterpohl - Journal fur Praktische …, 1970 - cabdirect.org
… Herbicides determined by this method include propham, chlorpropham, proximpham (O-(N-phenylcarba-moyl) acetoxime), fenuron, methoxyfenuron (N methoxy-N-methyl-N'-phenylurea…
Number of citations: 0 www.cabdirect.org

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